molecular formula C17H12ClFN4O2S B11204510 5-{[(2-Chlorophenyl)formamido]methyl}-N-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

5-{[(2-Chlorophenyl)formamido]methyl}-N-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B11204510
M. Wt: 390.8 g/mol
InChI Key: IOZWGLDLYZUQHZ-UHFFFAOYSA-N
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Description

5-{[(2-Chlorophenyl)formamido]methyl}-N-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorophenyl)formamido]methyl}-N-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the formylation of the thiadiazole derivative with 3-fluoroaniline under appropriate conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiadiazole ring, resulting in the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorophenyl)formamido]methyl}-N-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The pathways involved may include those related to cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-{[(2-Chlorophenyl)formamido]methyl}-1,3,4-thiadiazole-2-carboxamide: Lacks the fluorine atom on the phenyl ring.

    N-(3-Fluorophenyl)-1,3,4-thiadiazole-2-carboxamide: Lacks the formamido group.

    5-{[(2-Chlorophenyl)amino]methyl}-N-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide: Has an amino group instead of a formamido group.

Uniqueness

The presence of both the 2-chlorophenyl and 3-fluorophenyl groups in 5-{[(2-Chlorophenyl)formamido]methyl}-N-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide contributes to its unique chemical and biological properties. The combination of these substituents enhances its ability to interact with specific molecular targets, making it a promising candidate for various applications.

Properties

Molecular Formula

C17H12ClFN4O2S

Molecular Weight

390.8 g/mol

IUPAC Name

5-[[(2-chlorobenzoyl)amino]methyl]-N-(3-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

InChI

InChI=1S/C17H12ClFN4O2S/c18-13-7-2-1-6-12(13)15(24)20-9-14-22-23-17(26-14)16(25)21-11-5-3-4-10(19)8-11/h1-8H,9H2,(H,20,24)(H,21,25)

InChI Key

IOZWGLDLYZUQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(S2)C(=O)NC3=CC(=CC=C3)F)Cl

Origin of Product

United States

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